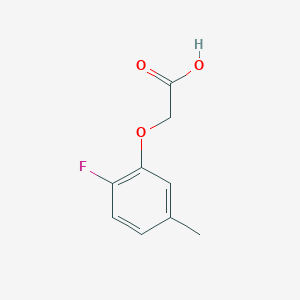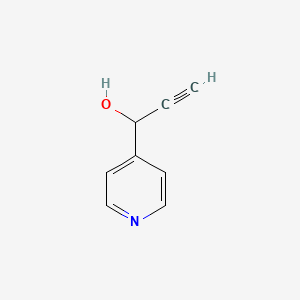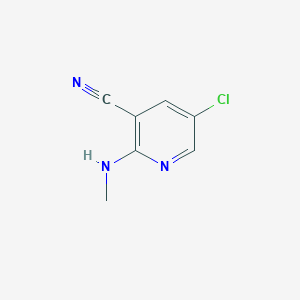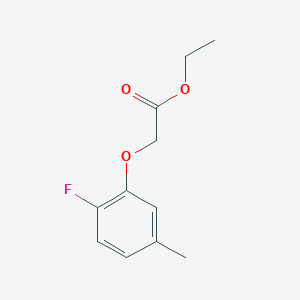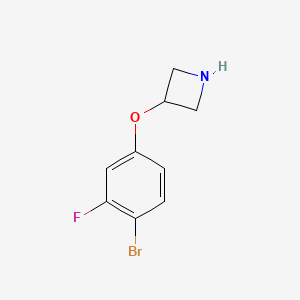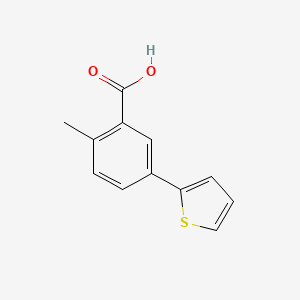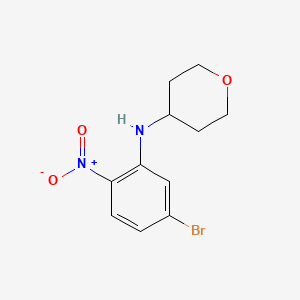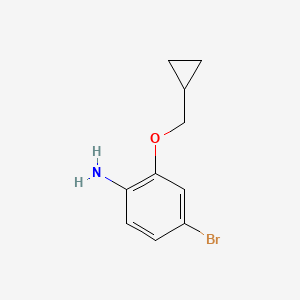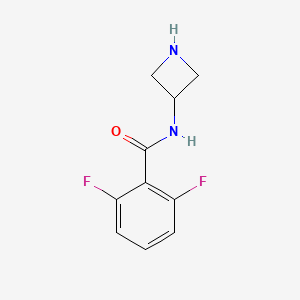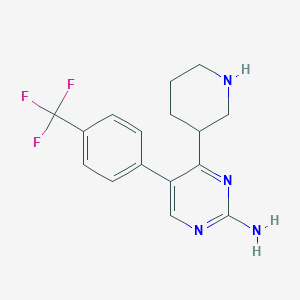
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
Overview
Description
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Antibacterial Activity
- Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, demonstrating an efficient approach to obtain various derivatives. These compounds have been explored for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer and Anti-Angiogenic Properties
- Anti-Angiogenic and DNA Cleavage Studies : A series of derivatives containing this compound were synthesized and tested for their ability to inhibit in vivo angiogenesis and DNA cleavage. These studies suggest potential anticancer applications due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
GPR119 Agonist Activity
- GPR119 Agonist Design and Synthesis : Research has been conducted on designing and synthesizing N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These agonists are significant for their potential in treating diabetes, and their design involved optimizing interactions with GPR119 (Kubo et al., 2021).
Metabolic Studies
- Metabolism of Flumatinib : Flumatinib, a derivative of this compound, has been studied for its metabolism in chronic myelogenous leukemia patients. The study provides insights into the main metabolic pathways and the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).
Computational and Theoretical Studies
- Computational Analysis : Some studies have also focused on computational analysis and theoretical studies to predict the physicochemical properties, drug-likeness, and oral bioavailability of derivatives of this compound (Thabet et al., 2022).
Antimicrobial Activity
- Antimicrobial Activity of Derivatives : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
I couldn’t find any information on the future directions of research or applications for this compound.
properties
IUPAC Name |
4-piperidin-3-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-10(4-6-12)13-9-22-15(20)23-14(13)11-2-1-7-21-8-11/h3-6,9,11,21H,1-2,7-8H2,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYTYPUKIUVWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



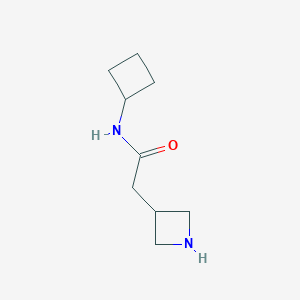
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
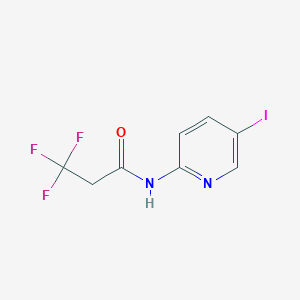
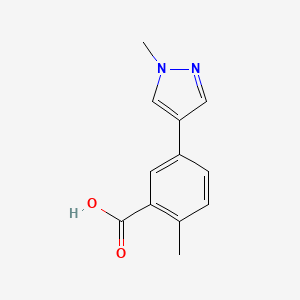
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
